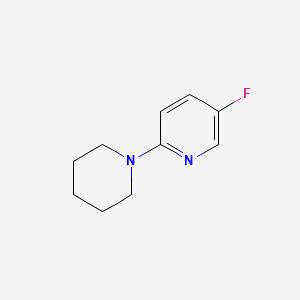

5-Fluoro-2-(piperidin-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKOZTCIBFWICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693202 | |

| Record name | 5-Fluoro-2-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287218-71-6 | |

| Record name | 5-Fluoro-2-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical characteristics of 5-Fluoro-2-(piperidin-1-yl)pyridine

Physicochemical Profiling & Technical Guide: 5-Fluoro-2-(piperidin-1-yl)pyridine

Executive Summary

5-Fluoro-2-(piperidin-1-yl)pyridine (CAS: 1287218-71-6) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry programs targeting CNS disorders and kinase inhibition.[1] Its structural core combines the metabolic robustness of a fluorinated pyridine with the solubilizing and steric properties of a piperidine ring.

This guide provides a definitive technical analysis of the compound’s physicochemical behavior, offering researchers a self-validating roadmap for its synthesis, purification, and handling.[1] Unlike generic datasheets, this document focuses on the causality behind its properties—explaining how the 5-fluoro substituent modulates basicity and lipophilicity—and provides actionable protocols for laboratory integration.[1]

Molecular Identity & Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position by a piperidine moiety and at the C5 position by a fluorine atom. This specific substitution pattern creates a "push-pull" electronic system that defines its reactivity and solubility.[1]

Table 1: Chemical Identity & Descriptors

| Property | Detail |

| IUPAC Name | 5-Fluoro-2-(piperidin-1-yl)pyridine |

| CAS Registry Number | 1287218-71-6 |

| Molecular Formula | C₁₀H₁₃FN₂ |

| Molecular Weight | 180.22 g/mol |

| SMILES | FC1=CN=C(N2CCCCC2)C=C1 |

| Structural Class | 2-Aminopyridine derivative / Fluorinated heterocycle |

Physicochemical Characteristics

Understanding the interplay between the electron-donating piperidine and the electron-withdrawing fluorine is critical for predicting the compound's behavior in biological assays and formulation.[1]

Electronic Properties & pKa

-

Basicity Center: The piperidine nitrogen is not the basic center.[1] Its lone pair is delocalized into the pyridine ring (resonance), rendering it planar and non-basic.[1] The pyridine nitrogen (N1) is the proton acceptor.

-

The Fluorine Effect: Unsubstituted 2-(piperidin-1-yl)pyridine has a pKa of ~6.8 (more basic than pyridine due to resonance donation).[1] However, the fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the ring nitrogen.[1]

-

Net Result: The predicted pKa of 5-Fluoro-2-(piperidin-1-yl)pyridine is ~5.8 – 6.0 .[1]

-

Implication: At physiological pH (7.4), the molecule exists primarily in its neutral form, facilitating membrane permeability.

-

Lipophilicity (LogP/LogD)

-

Solubility Profile:

-

Water: Low (< 0.5 mg/mL) at neutral pH.[1] Solubility increases significantly at pH < 4 due to protonation of the pyridine nitrogen.[1]

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.

-

Protocol Note: For stock solutions, dissolve in 100% DMSO to 10 mM before diluting into aqueous buffers to prevent precipitation.

-

Thermal Properties

-

Physical State: Typically isolated as a low-melting solid or viscous oil .[1]

-

Boiling Point: Predicted >280°C (at 760 mmHg).[1]

-

Stability: The C–F bond is metabolically stable and resistant to hydrolysis.[1] The molecule is stable under standard ambient conditions but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the piperidine ring over long periods.

Synthetic Workflow: Nucleophilic Aromatic Substitution (SₙAr)

The most robust method for generating this scaffold is the SₙAr reaction of 2-chloro-5-fluoropyridine with piperidine.[1] This route is preferred over Buchwald-Hartwig coupling due to lower cost and the absence of transition metal impurities.[1]

Reaction Scheme Visualization

Figure 1: Standard SₙAr synthetic pathway for 5-Fluoro-2-(piperidin-1-yl)pyridine.

Step-by-Step Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-fluoropyridine (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) followed by Piperidine (1.2 eq).

-

Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][3]

-

Checkpoint: The starting chloride is UV active.[1] The product will be more polar (lower R_f) and may fluoresce differently.

-

-

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[1][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel, eluting with a gradient of 0–20% Ethyl Acetate in Hexanes.

Analytical Characterization & Quality Control

To ensure scientific integrity, the identity of the compound must be validated using orthogonal methods.[1]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Ring: Look for three distinct aromatic signals.[1]

-

Piperidine Ring:

-

-

¹⁹F NMR:

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Target Mass: [M+H]⁺ = 181.1 .[1]

-

Pattern: A clean single peak is expected.[1] If 2-chloro-5-fluoropyridine remains, a peak at 132/134 (Cl isotope pattern) will be visible.[1]

QC Decision Logic

Figure 2: Quality Control Decision Tree for batch release.

Handling, Safety, and Stability

-

Storage: Store in a tightly sealed container at 2–8°C . While the fluoropyridine core is stable, the amine functionality can absorb CO₂ from the air over time.[1]

-

Safety: Treat as a potential irritant.[1][5] Piperidine derivatives can cause skin and eye irritation.[1][5][6] Use standard PPE (gloves, goggles, lab coat).

-

Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides) and strong acids (which will protonate the pyridine and alter solubility).

References

-

Synblock Chemical Data. (2024). Product Datasheet: 5-Fluoro-2-(piperidin-1-yl)pyridine (CAS 1287218-71-6).[1][3] Retrieved from [1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Piperidine.[1] Retrieved from [1]

-

ChemicalBook. (2024).[1] Piperidine Properties and NMR Spectra.[1][2][6][7] Retrieved from [1]

-

ResearchGate. (2024).[1] Synthesis of 2-amino-5-fluoropyridine derivatives.[1][8][7] Retrieved from [1][9]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 3. CAS 1287218-71-6 | 5-Fluoro-2-(piperidin-1-yl)pyridine - Synblock [synblock.com]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Predicting the Mechanism of Action for 5-Fluoro-2-(piperidin-1-yl)pyridine: An In-depth Technical Guide

Introduction: Deconstructing 5-Fluoro-2-(piperidin-1-yl)pyridine for Mechanistic Insights

The compound 5-Fluoro-2-(piperidin-1-yl)pyridine represents a compelling scaffold for drug discovery. Its constituent parts—a fluorinated pyridine ring and a piperidine moiety—are prevalent in a multitude of pharmacologically active agents, suggesting a high potential for biological activity.[1][2] The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic properties.[3] The piperidine ring, a common feature in central nervous system (CNS) active compounds and other therapeutic classes, offers a versatile anchor for molecular interactions.[4]

Given the novelty of this specific compound and the absence of established biological data, predicting its mechanism of action requires a systematic and multi-faceted approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the therapeutic potential and molecular targets of 5-Fluoro-2-(piperidin-1-yl)pyridine. We will traverse a logical progression from computational predictions to rigorous experimental validation, ensuring a self-validating and scientifically sound investigation.

Part 1: In Silico Prediction – Building a Virtual Hypothesis

The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to generate testable hypotheses about the compound's biological targets and pathways.[5][6] This in silico approach is a cost-effective and rapid method to narrow down the vast landscape of potential molecular interactions.[4]

Target Prediction through Molecular Similarity and Substructure Analysis

The principle of molecular similarity dictates that structurally related molecules often exhibit similar biological activities. By screening databases of known bioactive compounds, we can identify molecules with structural homology to 5-Fluoro-2-(piperidin-1-yl)pyridine and infer potential targets.

Experimental Protocol: Similarity-Based Virtual Screening

-

Compound Representation: Generate a 2D and 3D representation of 5-Fluoro-2-(piperidin-1-yl)pyridine using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Database Selection: Choose relevant chemical databases for screening, such as ChEMBL, PubChem, and DrugBank.

-

Similarity Metrics: Employ Tanimoto coefficient or other similarity indices to compare the fingerprint of the query molecule against the database entries.

-

Target Prioritization: Analyze the primary targets of the top-scoring similar compounds to create a preliminary list of potential targets for 5-Fluoro-2-(piperidin-1-yl)pyridine.

Structure-Based Target Prediction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction modes.[7] This technique is particularly useful when a high-resolution 3D structure of a potential target is available.[8][9]

Experimental Protocol: Molecular Docking Simulation [10]

-

Target Preparation: Obtain the 3D crystal structure of a prioritized target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[11]

-

Ligand Preparation: Optimize the 3D structure of 5-Fluoro-2-(piperidin-1-yl)pyridine to its lowest energy conformation.

-

Docking Simulation: Utilize docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the ligand within the active site of the target protein.[9]

-

Analysis of Results: Evaluate the docking scores and visualize the protein-ligand interactions to assess the plausibility of the binding mode. Lower binding energy values typically indicate a more favorable interaction.[9]

Ligand-Based Prediction: Pharmacophore Modeling and QSAR

When a target's 3D structure is unknown, ligand-based methods become invaluable.[12] Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[1][13] Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the physicochemical properties of compounds with their biological activities.[14][15][16]

Experimental Protocol: Pharmacophore Model Development [17]

-

Training Set Selection: Compile a set of structurally diverse molecules with known activity against a suspected target class.

-

Feature Identification: Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) among the active compounds.

-

Model Generation and Validation: Generate a 3D pharmacophore model and validate its predictive power using a test set of compounds with known activities.

Experimental Protocol: QSAR Model Development [18]

-

Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of analogs of 5-Fluoro-2-(piperidin-1-yl)pyridine.

-

Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that correlates the descriptors with biological activity.

-

Model Validation: Validate the QSAR model's predictive ability using internal and external validation techniques.

Caption: In Silico Prediction Workflow for Target Identification.

Part 2: In Vitro Target Identification and Validation – From Hypothesis to Evidence

The hypotheses generated from in silico studies must be rigorously tested through in vitro experiments to identify the direct molecular targets of 5-Fluoro-2-(piperidin-1-yl)pyridine.

Affinity-Based Target Identification

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to an immobilized ligand.[19][20]

Experimental Protocol: Affinity Chromatography [21]

-

Probe Synthesis: Synthesize a derivative of 5-Fluoro-2-(piperidin-1-yl)pyridine functionalized with a linker and a biotin tag.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

-

Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate to allow for the binding of target proteins.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Caption: Affinity Chromatography Workflow for Target Pull-down.

Proteomics-Based Approaches

Techniques such as Drug Affinity Responsive Target Stability (DARTS) can identify protein targets by observing changes in their stability upon ligand binding.

Experimental Protocol: DARTS

-

Cell Lysate Treatment: Treat cell lysates with varying concentrations of 5-Fluoro-2-(piperidin-1-yl)pyridine.

-

Protease Digestion: Subject the treated lysates to limited proteolysis with a protease such as pronase.

-

SDS-PAGE Analysis: Separate the protein fragments by SDS-PAGE.

-

Band Identification: Identify protein bands that show increased resistance to proteolysis in the presence of the compound.

-

Mass Spectrometry: Excise the protected protein bands and identify them by mass spectrometry.

Part 3: In Vitro Functional Assays – Characterizing the Biological Response

Once a putative target is identified, the next crucial step is to confirm that the interaction between 5-Fluoro-2-(piperidin-1-yl)pyridine and its target translates into a measurable biological effect at the cellular level.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the compound's effect on cell proliferation and health.[22][23]

Experimental Protocol: MTT/XTT Assay [2][24]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a range of concentrations of 5-Fluoro-2-(piperidin-1-yl)pyridine for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.[22]

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.

| Assay | Principle | Endpoint |

| MTT | Reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases.[23] | Colorimetric measurement of insoluble formazan. |

| XTT | Reduction of XTT to a water-soluble formazan product.[22] | Colorimetric measurement of soluble formazan. |

Signaling Pathway Analysis

Western blotting is a key technique to investigate whether the compound modulates specific signaling pathways downstream of the identified target.[25][26][27]

Experimental Protocol: Western Blotting [28]

-

Cell Treatment and Lysis: Treat cells with 5-Fluoro-2-(piperidin-1-yl)pyridine and then lyse the cells to extract proteins.[26]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the target protein and key downstream signaling molecules (including their phosphorylated forms). Subsequently, incubate with a labeled secondary antibody.[28]

-

Detection: Detect the protein bands using chemiluminescence or fluorescence imaging.

-

Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation levels.

Gene Expression Analysis

Quantitative real-time PCR (qPCR) can be used to measure changes in the expression of genes that are regulated by the target pathway.[29][30][31][32]

Experimental Protocol: qPCR [33]

-

RNA Extraction and cDNA Synthesis: Treat cells with the compound, extract total RNA, and reverse transcribe it into cDNA.[30]

-

qPCR Reaction: Set up a qPCR reaction using the cDNA as a template, gene-specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification curves to determine the relative changes in gene expression, often normalized to a housekeeping gene.

Part 4: In Vivo Validation – Assessing the Mechanism in a Whole Organism

The final and most critical phase of mechanism of action prediction is to validate the findings in a relevant animal model.[34][35][36][37] This step provides essential information on the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological system.[38]

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling integrates the time course of drug concentration (PK) with the pharmacological effect (PD) to establish a dose-response relationship.[39][40][41][42][43]

Experimental Protocol: In Vivo PK/PD Study

-

Animal Model Selection: Choose an appropriate animal model that is relevant to the predicted therapeutic area.[35]

-

Dosing and Sampling: Administer 5-Fluoro-2-(piperidin-1-yl)pyridine to the animals at various dose levels and collect blood and tissue samples at different time points.

-

Bioanalysis: Measure the concentration of the compound in the collected samples using LC-MS/MS.

-

Pharmacodynamic Assessment: Measure relevant biomarkers or physiological endpoints that reflect the engagement of the target and the biological response.

-

Modeling: Use specialized software to model the PK/PD relationship and predict the optimal dosing regimen for achieving the desired therapeutic effect.

Caption: A systematic workflow for MoA prediction.

Conclusion

Elucidating the mechanism of action of a novel compound like 5-Fluoro-2-(piperidin-1-yl)pyridine is a complex but achievable endeavor. By following a structured and iterative process of in silico prediction, in vitro validation, and in vivo confirmation, researchers can systematically unravel its biological function. This guide provides a robust framework to not only identify the molecular targets but also to understand the downstream consequences of their modulation, ultimately paving the way for the development of new and effective therapeutics.

References

-

ChemHelpASAP. (2023, August 17). in silico assays & screening for drug binding [Video]. YouTube. [Link]

-

Rifai, E., & Ronsisvalle, S. (2025). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 2883, 1-16. [Link]

-

Rifai, E., & Ronsisvalle, S. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 2883. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

Zhang, Y., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 27(3), 1234. [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Kaya, M. A., & Sarikaya, M. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 539-556. [Link]

-

Patsnap. (2025, May 21). What is the significance of QSAR in drug design?. Patsnap Synapse. [Link]

-

Sahu, V. K., et al. (2022). Quantitative structure–activity relationship-based computational approaches. Journal of Applied Biology & Biotechnology, 10(4), 1-12. [Link]

-

Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]

-

He, J., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6359-6370. [Link]

-

Seidel, T., et al. (2023). Pharmacophore modeling: advances and pitfalls. Journal of Computer-Aided Molecular Design, 37(1), 1-14. [Link]

-

Frontiers in Pharmacology. (2023). Editorial: Application of PKPD modeling in drug discovery and development. Frontiers in Pharmacology, 14, 1284567. [Link]

-

Conduct Science. (2019, June 26). Affinity Chromatography Protocol. [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]

-

Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 6(16), 1873-1888. [Link]

-

Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

EUPATI. (n.d.). Animal models. EUPATI Toolbox. [Link]

-

van der Graaf, P. H., & Benson, N. (2011). PK/PD modelling and simulations: utility in drug development. European Journal of Pharmaceutical Sciences, 42(1-2), 15-21. [Link]

-

International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC, 13(2), 230-236. [Link]

-

Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. [Link]

-

Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Retrieved from [Link]

-

Symeres. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

University of Florida. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. [Link]

-

Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]

-

Liau, B. B., & Crews, C. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 617, 131-151. [Link]

-

Henrik's Lab. (2021, January 4). qPCR (real-time PCR) protocol explained [Video]. YouTube. [Link]

-

University of Palermo. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. [Link]

-

MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model. Retrieved from [Link]

-

Bio-Resource. (2020, June 19). Molecular Docking using MOBILE: SWISSMODEL- Part1 [Video]. YouTube. [Link]

-

Creative Biostructure. (n.d.). QSAR Analysis. Retrieved from [Link]

-

Toutain, P. L., et al. (2010). Animal model pharmacokinetics and pharmacodynamics: a critical review. Antimicrobial Agents and Chemotherapy, 54(3), 951-961. [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 6: Pharmacophore Models in Drug Design. In Drug Design and Development. [Link]

-

Gene-Quantification. (n.d.). Good practice guide for the application of quantitative PCR (qPCR). Retrieved from [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

-

Bustin, S. A. (2009). Monitoring gene expression: quantitative real-time rt-PCR. Methods in Molecular Biology, 503, 11-30. [Link]

-

ResearchGate. (n.d.). The iterative process of PK/PD modeling in drug discovery. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 13. dovepress.com [dovepress.com]

- 14. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 15. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 17. books.rsc.org [books.rsc.org]

- 18. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 19. conductscience.com [conductscience.com]

- 20. cube-biotech.com [cube-biotech.com]

- 21. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. broadpharm.com [broadpharm.com]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. Western blot protocol | Abcam [abcam.com]

- 27. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - KR [thermofisher.com]

- 28. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. stackscientific.nd.edu [stackscientific.nd.edu]

- 30. elearning.unite.it [elearning.unite.it]

- 31. youtube.com [youtube.com]

- 32. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. gene-quantification.de [gene-quantification.de]

- 34. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. toolbox.eupati.eu [toolbox.eupati.eu]

- 36. ijrpc.com [ijrpc.com]

- 37. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]

- 38. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Frontiers | Editorial: Application of PKPD modeling in drug discovery and development [frontiersin.org]

- 40. PK/PD modelling and simulations: utility in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]

- 42. mathworks.com [mathworks.com]

- 43. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of 5-Fluoro-2-(piperidin-1-yl)pyridine

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 5-Fluoro-2-(piperidin-1-yl)pyridine, a key intermediate and building block in contemporary drug discovery. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and validated approaches using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is elucidated to empower users with a deep understanding of the analytical workflows.

Introduction: The Analytical Imperative for 5-Fluoro-2-(piperidin-1-yl)pyridine

5-Fluoro-2-(piperidin-1-yl)pyridine (CAS 1287218-71-6) is a heterocyclic compound incorporating a fluorinated pyridine ring and a piperidine moiety.[1] Its structural motifs are prevalent in a wide array of biologically active molecules and pharmaceuticals.[2] The piperidine scaffold is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties.[2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Given its role in the synthesis of potential therapeutic agents, the ability to accurately quantify 5-Fluoro-2-(piperidin-1-yl)pyridine in various matrices—from reaction mixtures to biological samples—is paramount. This ensures the purity of intermediates, the quality of final active pharmaceutical ingredients (APIs), and enables pharmacokinetic and metabolic studies. This document outlines three distinct, yet complementary, analytical methods for its quantification.

Physicochemical Properties & Analytical Considerations

Before delving into specific protocols, understanding the inherent properties of 5-Fluoro-2-(piperidin-1-yl)pyridine is crucial for methodological design.

-

Molecular Formula: C₁₀H₁₃FN₂[1]

-

Molecular Weight: 180.22 g/mol [1]

-

Structure: A basic compound due to the presence of two nitrogen atoms (one in the pyridine ring and one in the piperidine ring). This basicity is a key consideration for chromatographic separation, particularly in HPLC.

-

UV Absorbance: The pyridine ring provides a chromophore, making UV detection a viable quantification strategy.

-

Volatility: The compound is expected to have sufficient volatility for gas chromatography analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: This is the workhorse method for the analysis of many pharmaceutical compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The basic nature of 5-Fluoro-2-(piperidin-1-yl)pyridine necessitates careful control of the mobile phase pH to ensure good peak shape and retention.

Rationale for Method Selection: HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for purity assessment and quantification in relatively clean sample matrices.

Protocol: RP-HPLC-UV Quantification

Instrumentation and Consumables:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Ammonium acetate (analytical grade).

-

Glacial acetic acid (analytical grade).

-

Water (HPLC grade).

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid) | The buffer controls the pH to ensure consistent ionization of the analyte, leading to a stable retention time and symmetrical peak shape. |

| Mobile Phase B | Acetonitrile | The organic modifier elutes the analyte from the C18 column. |

| Gradient | 70% A / 30% B to 30% A / 70% B over 10 minutes | A gradient elution allows for efficient separation from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | |

| UV Detection | 260 nm | The pyridine ring is expected to have significant absorbance at this wavelength. |

Standard and Sample Preparation:

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 5-Fluoro-2-(piperidin-1-yl)pyridine reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (70% A / 30% B).

-

Sample Preparation: Dissolve the sample containing 5-Fluoro-2-(piperidin-1-yl)pyridine in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.99.

-

Quantify the amount of 5-Fluoro-2-(piperidin-1-yl)pyridine in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram:

Caption: Workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase. The mass spectrometer then fragments the analyte and detects the resulting ions, providing both qualitative and quantitative information.

Rationale for Method Selection: GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of volatile compounds and for impurity profiling.

Protocol: GC-MS Quantification

Instrumentation and Consumables:

-

GC-MS system with a split/splitless injector and a mass selective detector.

-

DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Helium (carrier gas).

-

Methanol or Ethyl Acetate (GC grade).

Chromatographic and Spectrometric Conditions:

| Parameter | Condition | Rationale |

| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas. |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 20 °C/min, hold 5 min | A temperature ramp ensures good separation of the analyte from any impurities. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

| Ion Source Temp | 230 °C | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |

| MS Acquisition | Full Scan (m/z 40-300) for qualitative analysis; Selected Ion Monitoring (SIM) for quantification | Full scan is used for initial identification, while SIM mode provides higher sensitivity for quantification. |

Predicted Mass Spectrum and SIM Ions:

-

Molecular Ion (M⁺): m/z 180

-

Potential Fragments: Loss of piperidine, fluorine, or parts of the piperidine ring.

-

Proposed SIM Ions for Quantification: m/z 180 (molecular ion), and a characteristic fragment ion (e.g., m/z 124, corresponding to the fluoropyridine moiety after loss of C₅H₁₀).

Standard and Sample Preparation:

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 5-Fluoro-2-(piperidin-1-yl)pyridine and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with methanol.

-

Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.

Workflow Diagram:

Caption: Workflow for GC-MS analysis.

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: This technique offers the pinnacle of sensitivity and selectivity. It couples HPLC for separation with tandem mass spectrometry for detection. The first mass spectrometer selects the parent ion of the analyte, which is then fragmented in a collision cell. The second mass spectrometer detects specific fragment ions. This process, known as Selected Reaction Monitoring (SRM), is highly specific and minimizes interferences from the sample matrix.

Rationale for Method Selection: LC-MS/MS is the method of choice for quantifying low concentrations of analytes in complex matrices, such as plasma, urine, or tissue homogenates.[3][4]

Protocol: LC-MS/MS Quantification

Instrumentation and Consumables:

-

LC-MS/MS system with a triple quadrupole mass spectrometer.

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Acetonitrile (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Water (LC-MS grade).

LC and MS Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase promotes protonation of the analyte for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Gradient | Isocratic or a fast gradient depending on sample complexity | |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar and basic compounds. Positive mode will detect the protonated molecule [M+H]⁺. |

| SRM Transition | Precursor Ion (Q1): m/z 181.1 [M+H]⁺ | |

| Product Ion (Q3): A stable, high-intensity fragment ion (to be determined by infusion and fragmentation experiments). |

Standard and Sample Preparation:

-

Stock and Working Standards: Prepared similarly to the HPLC method, but in an LC-MS compatible solvent.

-

Sample Preparation (for biological samples):

-

Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge. Inject the supernatant.[3]

-

Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, use an appropriate SPE cartridge.

-

Method Validation and System Suitability

For all methods, validation should be performed according to ICH guidelines, assessing parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

System Suitability: Before each analytical run, inject a standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters include retention time repeatability, peak area precision, and theoretical plates.

Conclusion

The analytical methods detailed in this guide provide a comprehensive toolkit for the quantification of 5-Fluoro-2-(piperidin-1-yl)pyridine. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The RP-HPLC-UV method is suitable for routine analysis and purity checks. The GC-MS method offers an alternative for volatile impurity profiling. The LC-MS/MS method provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications. Each protocol is designed to be a robust starting point for method development and validation in your laboratory.

References

-

Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS anal - Protocols.io. (2023). Available at: [Link]

-

Analytical Method Development and Validation of Glipizide to Determine Residual solvents by head Space-Gas Chromatography - Research Journal of Pharmacy and Technology. (2018). Available at: [Link]

-

Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution - PubMed. (2001). Available at: [Link]

-

Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination - ResearchGate. (2008). Available at: [Link]

-

Analytical Methods - RSC Publishing. (n.d.). Available at: [Link]

-

Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma - CentAUR. (2018). Available at: [Link]

-

Analysis of 5-fluoro-2'-deoxycytidine and 5-trifluoromethyl-2'-deoxycytidine and their related antimetabolites by high-performance liquid chromatography - PubMed. (1986). Available at: [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - MDPI. (2022). Available at: [Link]

-

A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2006). Available at: [Link]

-

Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed - NIH. (2008). Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Available at: [Link]

-

NLX-204 - Wikipedia. (2026). Available at: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018). Available at: [Link]

-

Analytical Methods - RSC Publishing - The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. (2022). Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2026). Available at: [Link]

-

High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC. (2015). Available at: [Link]

-

Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC - NIH. (2008). Available at: [Link]

-

5-fluoro-2-piperazin-1-ylquinoxaline - C12H13FN4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Available at: [Link]

-

3-Fluoro-5-piperidin-1-ylsulfonylpyridine | C10H13FN2O2S | CID 62039261 - PubChem. (2026). Available at: [Link]

-

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - CAS Common Chemistry. (n.d.). Available at: [Link]

Sources

- 1. CAS 1287218-71-6 | 5-Fluoro-2-(piperidin-1-yl)pyridine - Synblock [synblock.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-2-(piperidin-1-yl)pyridine

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering solubility issues with 5-Fluoro-2-(piperidin-1-yl)pyridine in experimental assays. As direct empirical data on this specific compound's solubility is limited, this document synthesizes established principles of medicinal chemistry and formulation science to provide a robust framework for systematic solubility enhancement.

Understanding the Molecule: Physicochemical Profile

5-Fluoro-2-(piperidin-1-yl)pyridine (C₁₀H₁₃FN₂, Mol. Weight: 180.22 g/mol ) is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom and a piperidine group.[1] While the parent piperidine is miscible with water, the introduction of the larger, more hydrophobic fluoropyridyl group is expected to significantly decrease aqueous solubility.[2][3] The basic nitrogen atoms in both the piperidine (pKa ≈ 11) and pyridine (pKa ≈ 5.2) rings suggest that the compound's solubility will be highly dependent on pH.[2]

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Formula | C₁₀H₁₃FN₂ | The carbon-rich structure suggests hydrophobic character. |

| Molecular Weight | 180.22 g/mol [1] | Moderate molecular weight, typical for small molecule drugs. |

| Predicted XLogP3-AA | ~1.8 - 2.5 | Indicates a preference for lipid environments over aqueous ones, suggesting low water solubility. |

| Key Functional Groups | Pyridine, Piperidine, Fluorine | The basic nitrogens offer a handle for pH-dependent solubility enhancement. The fluorine atom can increase hydrophobicity.[4] |

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-Fluoro-2-(piperidin-1-yl)pyridine is precipitating when I dilute my DMSO stock into aqueous assay buffer. What is the primary cause?

A1: This is a classic solubility problem often encountered with hydrophobic compounds. The primary cause is the sharp decrease in the solvent's solvating power when a high-concentration DMSO stock is introduced into a predominantly aqueous environment. DMSO is an excellent organic solvent that can dissolve both polar and nonpolar substances, but its ability to keep your compound in solution diminishes significantly upon high dilution in water or buffer.[5][6]

Causality Explained:

-

High Stock Concentration: You have likely prepared a stock solution in 100% DMSO near its saturation point.

-

Solvent Shift: When you pipette a small volume of this DMSO stock into your aqueous buffer, the local concentration of DMSO at the point of addition is momentarily high, but it rapidly disperses. The compound molecules are then suddenly surrounded by water, a poor solvent for them, causing them to crash out of solution and form a precipitate.

-

Kinetic vs. Thermodynamic Solubility: The concentration you achieve immediately after dilution might be temporarily higher than the compound's true thermodynamic solubility in the final buffer composition. Over time, the system equilibrates, leading to precipitation.

Initial Troubleshooting Steps:

-

Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This reduces the magnitude of the "solvent shock" upon dilution.

-

Modify Dilution Technique: Instead of adding the stock directly to the full volume of buffer, try adding it to a smaller volume first, mixing thoroughly, and then bringing it to the final volume. Better yet, add the stock solution to the vortexing buffer to ensure rapid and uniform dispersion.

Q2: How can I systematically optimize the solvent conditions to prevent precipitation? I've heard about co-solvents.

A2: Yes, using a co-solvent system is a standard and effective strategy. The goal is to create a final assay buffer that contains a small percentage of an organic solvent to maintain the solubility of your compound without significantly impacting the biological components of your assay.[6][7][8]

The Co-solvent Strategy:

The principle is to reduce the polarity of the aqueous buffer just enough to accommodate the hydrophobic compound.[6] DMSO is the most common co-solvent, but others like ethanol or polyethylene glycol (PEG) can also be used.

Workflow for Co-Solvent Optimization

Caption: Workflow for optimizing co-solvent concentration.

Experimental Protocol: Determining Maximum Tolerated Co-solvent Level

-

Assay Control: Run your assay (without the test compound) in the presence of increasing concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% DMSO).

-

Measure Performance: Assess key assay parameters (e.g., enzyme activity, cell viability, signal-to-background ratio).

-

Identify Threshold: The highest percentage of co-solvent that does not significantly alter your assay's performance is your maximum tolerated level. For most cell-based assays, this is typically ≤1% DMSO.

Q3: My compound has basic nitrogens. Can I use pH to my advantage?

A3: Absolutely. This is a critical and often overlooked strategy for ionizable compounds. 5-Fluoro-2-(piperidin-1-yl)pyridine has two basic nitrogen atoms. By lowering the pH of your buffer, you can protonate these nitrogens, forming a more soluble salt in situ.[9][10]

The pH Adjustment Strategy:

The solubility of a basic compound increases as the pH of the solution drops below its pKa.[10] At a pH two units below the pKa, the compound will be >99% in its protonated, more soluble, form.

-

Piperidine Nitrogen: pKa ≈ 11. Will be fully protonated at any physiological pH.

-

Pyridine Nitrogen: pKa ≈ 5.2. Its protonation state will be highly sensitive to pH changes around physiological pH (7.4).

Experimental Protocol: pH Optimization

-

Prepare Buffers: Make a series of your primary assay buffer at different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0). Common acidifying agents include HCl or citric acid.[11]

-

Test Solubility: Prepare your compound in each buffer (using a minimal amount of DMSO stock, as determined previously). Visually inspect for precipitation and, if possible, quantify the soluble fraction using HPLC-UV.

-

Validate Assay Performance: Crucially, you must confirm that your assay (enzyme, cells, etc.) is tolerant to the lower pH. Run positive and negative controls at each tested pH.

Decision Logic for pH Adjustment

Caption: Decision tree for using pH to enhance solubility.

Q4: I'm working with a very sensitive cell line, and I cannot exceed 0.1% DMSO or significantly change the pH. Are there other options?

A4: Yes. In such restrictive scenarios, the use of solubilizing excipients like cyclodextrins is an excellent advanced strategy.

The Cyclodextrin Strategy:

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[] They can encapsulate hydrophobic molecules, like your compound, forming an "inclusion complex" that is water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in research due to its high solubility and low toxicity.[13]

Experimental Protocol: Using HP-β-CD

-

Prepare HP-β-CD Stock: Make a concentrated stock solution of HP-β-CD (e.g., 20-40% w/v) in your aqueous assay buffer.

-

Complexation:

-

Add your DMSO stock of 5-Fluoro-2-(piperidin-1-yl)pyridine to the HP-β-CD solution.

-

Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

-

-

Dilution: Dilute this complexed solution into your final assay buffer. The final concentration of HP-β-CD should be kept as low as possible while maintaining solubility.

-

Control Experiment: You must run a control with just the HP-β-CD (at the final concentration used) to ensure it does not interfere with your assay.

| Method | Principle | Pros | Cons |

| Co-Solvent (e.g., DMSO) | Reduces solvent polarity.[6] | Simple, widely used. | Can affect assay performance at >1%.[5] |

| pH Adjustment | Protonates basic groups to form a soluble salt.[9][] | Very effective for ionizable compounds. | Assay must be stable at the required pH. |

| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic molecule.[][14] | Excellent for sensitive assays; low toxicity.[13] | Can sometimes alter compound availability; requires an extra control. |

Best Practices for Stock Solution Preparation

A reliable assay starts with a reliable stock solution.[16] Inaccuracies or issues at this stage will propagate through all subsequent experiments.

-

Use High-Quality Solvent: Always use anhydrous, high-purity DMSO to prepare your master stock. Water contamination can lower the solubilizing capacity.

-

Accurate Weighing: Use a calibrated analytical balance. For small quantities, consider preparing a larger amount of stock solution to minimize weighing errors.[17]

-

Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. Use a vortex mixer and gentle warming (if the compound is stable) or sonication if necessary.[18]

-

Storage: Store stock solutions in appropriate containers (e.g., glass vials with PTFE-lined caps) at -20°C or -80°C to prevent degradation and solvent evaporation.

-

Serial Dilution: When preparing working solutions, perform serial dilutions rather than a single large dilution.[19] For example, to get from a 10 mM stock to a 10 µM working solution, first dilute to 1 mM, then to 100 µM, and finally to 10 µM. This improves accuracy.

By systematically applying these principles—from optimizing co-solvents and pH to employing advanced excipients like cyclodextrins—researchers can overcome the solubility challenges posed by 5-Fluoro-2-(piperidin-1-yl)pyridine and generate reliable, reproducible data in their assays.

References

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

National Institutes of Health. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-piperidin-1-ylsulfonylpyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

-

National Institutes of Health. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

-

ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

-

CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

-

ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

-

YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

-

International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. Retrieved from [Link]

-

Wikipedia. (n.d.). NLX-204. Retrieved from [Link]

-

MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

-

Journal of Drug Discovery and Therapeutics. (n.d.). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Retrieved from [Link]

-

YouTube. (2025). Cyclodextrin Masterclass IX - All About Cyclodextrins: Preparing for CPHI. Retrieved from [Link]

-

Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

-

Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

-

ThoughtCo. (2019). Dilution Calculations From Stock Solutions in Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-[Difluoro(piperidin-2-yl)methyl]pyridine. Retrieved from [Link]

Sources

- 1. CAS 1287218-71-6 | 5-Fluoro-2-(piperidin-1-yl)pyridine - Synblock [synblock.com]

- 2. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ajptonline.com [ajptonline.com]

- 11. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]

- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Solutions and dilutions: working with stock solutions [ruf.rice.edu]

- 18. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thoughtco.com [thoughtco.com]

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-(piperidin-1-yl)pyridine Derivatization

Introduction

Welcome to the technical support center for the derivatization of 5-Fluoro-2-(piperidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this specific class of chemical transformations. The synthesis of 5-Fluoro-2-(piperidin-1-yl)pyridine derivatives is a critical step in the development of numerous pharmaceutical agents, leveraging the unique electronic properties of the fluoropyridine scaffold and the structural diversity offered by the piperidine moiety.[1][2]

This document provides a structured approach to overcoming common experimental hurdles, ensuring reproducible and high-yielding reactions. Our guidance is grounded in established mechanistic principles and validated through extensive in-house and field-based experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 5-Fluoro-2-(piperidin-1-yl)pyridine derivatives.

Q1: What are the primary synthetic routes to 5-Fluoro-2-(piperidin-1-yl)pyridine and its derivatives?

The most prevalent and efficient method for synthesizing the core 5-Fluoro-2-(piperidin-1-yl)pyridine scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[3] This typically involves the reaction of 2,5-difluoropyridine with piperidine. The fluorine atom at the C-2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[4][5]

For further derivatization, common strategies include:

-

Buchwald-Hartwig Amination: For introducing various amine functionalities.

-

Suzuki-Miyaura Coupling: For C-C bond formation.

-

Functionalization of the piperidine ring: This can be achieved through various methods prior to or after the SNAr reaction.[6]

Q2: Why is my SNAr reaction between 2,5-difluoropyridine and piperidine failing or giving low yields?

Several factors can contribute to a low-yielding SNAr reaction. Key areas to investigate include:

-

Inadequate Base: A suitable base is often required to deprotonate the piperidine, increasing its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[7]

-

Reaction Temperature: While some SNAr reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. Temperatures between 80-120 °C are a common starting point.

-

Moisture: The presence of water can protonate the nucleophile and interfere with the reaction. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).

Q3: I am observing the formation of a di-substituted product where piperidine has replaced both fluorine atoms. How can I prevent this?

This side reaction occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled. To favor the mono-substituted product:

-

Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of piperidine relative to 2,5-difluoropyridine.

-

Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and stop it once the desired product is formed, before significant di-substitution occurs.

Q4: Can I use a different halogen on the pyridine ring, such as chlorine or bromine, instead of fluorine?

Yes, but the reactivity of the leaving group in SNAr reactions on electron-deficient rings like pyridine typically follows the order F > Cl > Br > I.[8] This is contrary to SN1 and SN2 reactions.[9] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. While reactions with 2-chloro- or 2-bromo-5-fluoropyridine are possible, they will likely require more forcing conditions (e.g., higher temperatures, stronger bases).

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Low or No Yield in Buchwald-Hartwig Amination of 5-Fluoro-2-(piperidin-1-yl)pyridine Derivatives

Problem: You are attempting to couple an amine to a halogenated derivative of 5-Fluoro-2-(piperidin-1-yl)pyridine using a palladium catalyst, but you observe low or no product formation.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Steps

| Potential Cause | Explanation | Recommended Solution |

| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[10] | Use a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle) which forms the active catalyst more reliably.[10] If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand can facilitate reduction to Pd(0).[10] |

| Inappropriate Ligand Choice | The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The optimal ligand is highly dependent on the amine nucleophile.[10] | For primary amines, consider ligands like BrettPhos. For secondary amines, RuPhos is often a good choice.[10][11] For challenging couplings, a ligand screen may be necessary. |

| Incorrect Base Selection | The base deprotonates the amine, but an incompatible base can hinder the reaction or cause decomposition.[10] | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[10] For base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[10] |

| Poor Substrate Reactivity | Aryl chlorides are generally less reactive than aryl bromides or iodides. Sterically hindered substrates can also be challenging.[10] | For aryl chlorides, bulky, electron-rich phosphine ligands are often necessary.[10] Increasing the reaction temperature or switching to a more reactive aryl halide (if possible) can improve yields. |

| Solvent Issues | The solvent must be anhydrous and degassed. Certain solvents can inhibit the reaction. | Use anhydrous, degassed solvents like toluene, dioxane, or THF.[12] Avoid chlorinated solvents, acetonitrile, and pyridine as they can bind to the palladium catalyst.[12] |

Guide 2: Side Reactions and Impurity Formation

Problem: Your reaction is producing the desired product, but it is contaminated with significant side products, making purification difficult.

Common Side Reactions and Their Mitigation

| Side Reaction | Description | Mitigation Strategies |

| Hydrodehalogenation | The aryl halide is reduced to the corresponding arene, removing the halogen. | This can be promoted by certain catalyst systems and the presence of water or other proton sources. Ensure strictly anhydrous conditions. Optimizing the catalyst and ligand can also minimize this side reaction. |

| Homocoupling | Dimerization of the aryl halide or the amine. | This can be caused by certain reaction conditions. Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[10] |

| Reaction with Solvent | Nucleophilic solvents can compete with the intended nucleophile. | Avoid using nucleophilic solvents unless they are the intended reactant. For example, using an alcohol as a solvent with a strong base can generate an alkoxide that will act as a nucleophile.[7] |

| Dearomatization/Reduction of the Pyridine Ring | Under certain hydrogenation conditions used for other functional groups, the pyridine ring can be reduced. | If hydrogenation is necessary, consider protecting the pyridine nitrogen or using specific catalysts that selectively reduce other functional groups.[6][13] A dearomatization-hydrogenation (DAH) process can be used to intentionally form fluorinated piperidines.[6] |

Visualizing a Troubleshooting Workflow for Impurity Formation

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. pubs.acs.org [pubs.acs.org]

minimizing off-target effects of 5-Fluoro-2-(piperidin-1-yl)pyridine in cells

Introduction: Navigating the Uncharted Territory of a Novel Compound

Welcome, researchers and drug development professionals. This guide addresses the critical challenge of minimizing off-target effects when working with novel or uncharacterized small molecules, using 5-Fluoro-2-(piperidin-1-yl)pyridine as a case study. Public domain data on the specific biological targets of this compound is limited. Therefore, this document serves as a comprehensive framework for rigorously characterizing its activity, ensuring that the cellular phenotypes you observe are the result of specific, on-target interactions.

Section 1: Foundational Principles & Initial Assessment

Before embarking on complex cellular assays, a series of foundational checks are paramount. These initial steps are designed to prevent common pitfalls and establish a baseline for all future experiments.

The Critical Importance of Compound Purity

Question: My compound is causing widespread, non-specific toxicity. Could it be an issue with the compound itself?

Recommended Action:

-

Verify Purity: Always obtain a Certificate of Analysis (CoA) from your supplier. For critical experiments, independently verify the purity and identity of your compound using methods like quantitative 1H NMR (qNMR) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4]

-

Assess Stability: Ensure the compound is stable in your chosen solvent (typically DMSO) and in your cell culture media. Degradation products can introduce new, unintended biological activities.[5]

Establishing a Robust Dose-Response Relationship

Question: How do I determine the correct concentration of 5-Fluoro-2-(piperidin-1-yl)pyridine to use in my experiments?

Answer: The goal is to identify the lowest concentration that produces a maximal, specific biological effect. A detailed dose-response curve is non-negotiable for any new compound.[6] This typically involves a semi-logarithmic plot with concentration on the x-axis and the measured biological response on the y-axis, which often yields a sigmoidal curve.[7]

Key Principles for Dose-Response Experiments:

-

Concentration Range: Test a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[8]

-

Number of Points: Use a sufficient number of data points (at least 7-9 concentrations) to accurately define the curve and determine the EC50/IC50 value.[8]

-

High-Concentration Caveat: Be cautious with high concentrations (e.g., >10 µM), as they are more likely to induce non-specific, off-target effects or cytotoxicity.[5] An observed effect only at high concentrations may indicate poor potency or a non-specific mechanism.

| Parameter | Recommendation | Rationale |

| Purity Check | >98% via HPLC or qNMR | Prevents confounding effects from highly potent impurities.[2] |

| Solvent | High-purity, anhydrous DMSO | Minimizes compound degradation and solvent-induced toxicity. |

| Final DMSO % | < 0.5% (ideally < 0.1%) | High concentrations of DMSO are toxic to most cell lines.[9] |

| Dose Range | Logarithmic scale (e.g., 1 nM - 100 µM) | Captures the full dynamic range of the compound's activity.[8] |

| Replicates | Minimum of 3 biological replicates | Ensures the observed effects are reproducible and statistically significant. |

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during cellular experiments with novel compounds.

Q1: I observe a cellular phenotype, but how do I know it's not just due to general toxicity?

A1: This is a critical question. You must differentiate a specific, intended phenotype from a non-specific toxic response.

Troubleshooting Steps:

-

Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH release) in parallel with your primary functional assay. The concentration at which you see your desired phenotype should be significantly lower than the concentration that induces significant cell death.

-

Time-Course Experiment: A specific phenotype may manifest at earlier time points, while cytotoxicity often takes longer to develop. Assess both your functional readout and cell viability at multiple time points (e.g., 6, 12, 24, 48 hours).

-

Use Controls: Include a "toxic hit" control (e.g., staurosporine) in your experiments to have a benchmark for a cytotoxic phenotype in your specific cell model.

Q2: My compound seems to work, but the dose-response curve is very steep or doesn't plateau. What does this mean?

A2: An unusual dose-response curve can be a red flag for non-specific activity or experimental artifacts. Ideally, the curve should be sigmoidal.[10]

Potential Causes & Solutions:

-

Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that interfere with assays.

-

Solution: Test solubility in your assay buffer. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt aggregates.

-

-

Assay Interference: The compound may be directly interfering with your readout technology (e.g., autofluorescence, luciferase inhibition).

-

Solution: Run a "promiscuity" counterscreen by performing the assay in the absence of the target protein or cells to see if the compound itself affects the signal.

-

-

Cellular Efflux/Metabolism: Cells may be actively pumping out the compound or metabolizing it, leading to a sharp drop-off in effect.

Q3: How can I gain confidence that the observed phenotype is due to a specific target of 5-Fluoro-2-(piperidin-1-yl)pyridine?